molecular formula C12H14N2OS B2971958 1-(4-Ethylphenyl)-3-methyl-2-thioxoimidazolidin-4-one CAS No. 692280-91-4

1-(4-Ethylphenyl)-3-methyl-2-thioxoimidazolidin-4-one

Cat. No.: B2971958
CAS No.: 692280-91-4
M. Wt: 234.32
InChI Key: LVLNCZQLTVMIOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Ethylphenyl)-3-methyl-2-thioxoimidazolidin-4-one is an organic compound that belongs to the class of thioxoimidazolidinones This compound is characterized by its unique structure, which includes an ethylphenyl group attached to a thioxoimidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethylphenyl)-3-methyl-2-thioxoimidazolidin-4-one typically involves the reaction of 4-ethylbenzaldehyde with thiourea and methylamine under controlled conditions. The reaction proceeds through a series of steps, including condensation and cyclization, to form the desired thioxoimidazolidinone ring.

Industrial Production Methods: Industrial production of this compound can be achieved through batch or continuous flow processes. The key steps involve the precise control of temperature, pH, and reaction time to ensure high yield and purity. Catalysts and solvents may be used to optimize the reaction conditions and improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethylphenyl)-3-methyl-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The ethylphenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(4-Ethylphenyl)-3-methyl-2-thioxoimidazolidin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Ethylphenyl)-3-methyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The ethylphenyl group may enhance the compound’s binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

  • 1-(4-Methylphenyl)-3-methyl-2-thioxoimidazolidin-4-one
  • 1-(4-Ethylphenyl)-3-methyl-2-oxoimidazolidin-4-one
  • 1-(4-Ethylphenyl)-3-methyl-2-thioxoimidazolidin-5-one

Uniqueness: 1-(4-Ethylphenyl)-3-methyl-2-thioxoimidazolidin-4-one is unique due to the presence of the thioxo group, which imparts distinct chemical reactivity and biological activity. The ethylphenyl group also contributes to its unique properties by influencing its solubility, stability, and interaction with molecular targets.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.

Properties

IUPAC Name

1-(4-ethylphenyl)-3-methyl-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c1-3-9-4-6-10(7-5-9)14-8-11(15)13(2)12(14)16/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVLNCZQLTVMIOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2CC(=O)N(C2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.